molecular formula C22H22N2O2 B11472618 1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(1-naphthalenyloxy)propyl]-

1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(1-naphthalenyloxy)propyl]-

Cat. No.: B11472618
M. Wt: 346.4 g/mol
InChI Key: FFFBQBBELYEYNT-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzodiazole family Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Core: Starting from an appropriate ortho-diamine and a carboxylic acid derivative, the benzodiazole core can be synthesized through a cyclization reaction.

    Introduction of the Methoxymethyl Group: This can be achieved by reacting the benzodiazole with methoxymethyl chloride in the presence of a base.

    Attachment of the Naphthalen-1-yloxy Group: This step involves the reaction of the benzodiazole derivative with naphthalen-1-ol and a suitable leaving group, such as a halide, under basic conditions.

    Propyl Chain Addition: The final step involves the alkylation of the benzodiazole derivative with a propyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The benzodiazole core can be reduced under specific conditions to form dihydrobenzodiazole derivatives.

    Substitution: The naphthalen-1-yloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazole would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(methoxymethyl)-1H-benzimidazole: Lacks the naphthalen-1-yloxy and propyl groups.

    1-(3-(naphthalen-1-yloxy)propyl)-1H-benzotriazole: Contains a triazole ring instead of a diazole ring.

    2-(methoxymethyl)-1-[3-(phenoxy)propyl]-1H-1,3-benzodiazole: Contains a phenoxy group instead of a naphthalen-1-yloxy group.

Uniqueness

2-(methoxymethyl)-1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazole is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the naphthalen-1-yloxy group, in particular, may enhance its interactions with biological targets or its stability in chemical reactions.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(methoxymethyl)-1-(3-naphthalen-1-yloxypropyl)benzimidazole

InChI

InChI=1S/C22H22N2O2/c1-25-16-22-23-19-11-4-5-12-20(19)24(22)14-7-15-26-21-13-6-9-17-8-2-3-10-18(17)21/h2-6,8-13H,7,14-16H2,1H3

InChI Key

FFFBQBBELYEYNT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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